4-hydroxy-9H-carbazole-3-carbaldehyde

Catalog No.
S14468891
CAS No.
M.F
C13H9NO2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-9H-carbazole-3-carbaldehyde

Product Name

4-hydroxy-9H-carbazole-3-carbaldehyde

IUPAC Name

4-hydroxy-9H-carbazole-3-carbaldehyde

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C13H9NO2/c15-7-8-5-6-11-12(13(8)16)9-3-1-2-4-10(9)14-11/h1-7,14,16H

InChI Key

WVYJUHIPCSKXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3O)C=O

4-Hydroxy-9H-carbazole-3-carbaldehyde is a chemical compound that belongs to the carbazole family, which is characterized by a fused ring structure containing nitrogen. This compound features both a hydroxyl group and an aldehyde group, making it a versatile molecule in organic chemistry. Its molecular formula is C₁₃H₉NO₂, and it has garnered attention for its potential applications in pharmaceuticals, materials science, and organic synthesis due to its unique functional groups and structural properties .

Owing to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form 4-hydroxy-9H-carbazole-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol, producing 4-hydroxy-9H-carbazole-3-methanol when treated with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing it to be replaced by various functional groups depending on the reagents used .

Research indicates that compounds within the carbazole family, including 4-hydroxy-9H-carbazole-3-carbaldehyde, exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics.
  • Anticancer Activity: Certain studies suggest that carbazole derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Antitubercular Activity: Compounds derived from carbazole structures have been evaluated for their potential to combat tuberculosis .

The synthesis of 4-hydroxy-9H-carbazole-3-carbaldehyde typically involves several methods:

  • Fischer Indole Synthesis: This method involves the cyclization of appropriate precursors in the presence of an acid catalyst, such as glacial acetic acid.
  • Benzannulation Reactions: A more recent approach involves the domino vinylogous conjugate addition/cyclization/elimination/aromatization of nitroindoles to yield hydroxylated carbazole derivatives .
  • Functionalization of Carbazole Derivatives: Various synthetic routes focus on modifying existing carbazole compounds to introduce hydroxyl and aldehyde functionalities .

4-Hydroxy-9H-carbazole-3-carbaldehyde finds applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for drug development against infectious diseases and cancer.
  • Materials Science: Its unique structure allows it to be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
  • Organic Synthesis: The compound serves as a versatile intermediate for synthesizing other complex organic molecules .

Studies involving 4-hydroxy-9H-carbazole-3-carbaldehyde have focused on its interactions with various biological targets. These include:

  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Binding Studies: Assessing how well this compound binds to biological receptors involved in drug action mechanisms.

These interaction studies are crucial for understanding its pharmacodynamics and potential therapeutic uses .

Several compounds share structural similarities with 4-hydroxy-9H-carbazole-3-carbaldehyde. Here are some notable examples:

Compound NameKey Features
9H-Carbazole-3-carbaldehydeLacks the hydroxyl group but has an aldehyde.
2-HydroxycarbazoleContains a hydroxyl group but no aldehyde.
2,6-Dimethoxy-9H-carbazole-3-carbaldehydeContains methoxy groups instead of hydroxyl.

Uniqueness

The uniqueness of 4-hydroxy-9H-carbazole-3-carbaldehyde lies in its dual functional groups (hydroxyl and aldehyde), which enable it to participate in a broader range of

Domino Vinylogous Conjugate Addition-Cyclization Strategies

The domino vinylogous conjugate addition-cyclization approach leverages sequential reactions to construct the carbazole scaffold efficiently. A prominent method involves the Vilsmeier-Haack formylation of 4-hydroxycarbazole followed by a conjugate addition with ethyl acetoacetate.

In this protocol, 4-hydroxycarbazole undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, yielding 4-hydroxy-9H-carbazole-3-carbaldehyde in 69.56% yield after chromatographic purification. Subsequent treatment with ethyl acetoacetate and piperidine in ethanol under reflux conditions initiates a vinylogous conjugate addition, culminating in cyclization to form 3-acetylpyrano[3,2-c]carbazol-2(7H)-one with an 88.52% yield. The piperidine catalyst facilitates enolate formation, while the ethanol solvent stabilizes intermediates during cyclization.

Table 1: Domino Conjugate Addition-Cyclization Reaction Conditions

ReagentRoleQuantity (mmol)Yield (%)
4-HydroxycarbazoleSubstrate54.58-
POCl₃Formylation agent65.5069.56
Ethyl acetoacetateConjugate acceptor56.8188.52
PiperidineBase catalyst56.81-

This method’s efficiency stems from its tandem reaction design, which minimizes intermediate isolation and enhances atom economy.

Transition-Metal-Free Benzannulation Approaches

Transition-metal-free benzannulation strategies offer an environmentally benign route to carbazoles by avoiding residual metal contaminants. A notable method involves the "aromatic metamorphosis" of dibenzothiophene dioxides via nucleophilic aromatic substitution (SNAr).

Dibenzothiophene is first oxidized to its dioxide using aqueous hydrogen peroxide. The electron-deficient dioxide undergoes intermolecular SNAr with anilines at room temperature, followed by intramolecular cyclization to yield carbazoles. For example, reacting dibenzothiophene dioxide with 4-methoxyaniline in dichloromethane produces 4-methoxycarbazole in 72% yield. While specific data for 4-hydroxy-9H-carbazole-3-carbaldehyde are not explicitly provided, this methodology’s modularity suggests adaptability for aldehyde-functionalized derivatives via tailored aniline substrates.

Key Advantages:

  • Eliminates need for palladium or copper catalysts.
  • Tolerance for diverse substituents on the aniline component.
  • Scalable under mild conditions (room temperature, ambient pressure).

Alkaline Dehydration of Tetrahydro-4-Oxocarbazole Precursors

The alkaline dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole represents a classical route to 4-hydroxycarbazole, a precursor to the target aldehyde. As detailed in a patent by West German researchers, the reaction proceeds in aqueous sodium hydroxide (2 N) at 100°C under nitrogen atmosphere.

Mechanistic Insights:

  • Deprotonation: The tetrahydro-4-oxocarbazole’s hydroxyl group is deprotonated by NaOH, forming a resonance-stabilized enolate.
  • Elimination: The enolate undergoes β-elimination of water, aromatizing the cyclohexenone ring to yield 4-hydroxycarbazole.
  • Formylation: The resulting 4-hydroxycarbazole is subjected to Vilsmeier-Haack conditions to introduce the aldehyde group.

Table 2: Alkaline Dehydration Optimization Parameters

ParameterOptimal ValueEffect on Yield
NaOH Concentration2 NMaximizes enolate stability
Temperature100°CAccelerates elimination
Reaction Time2–4 hoursEnsures complete aromatization

This method’s drawback lies in its multi-step nature, requiring subsequent formylation to achieve the desired aldehyde.

Ring Expansion Reactions from Indole Cyclopentanone Derivatives

Ring expansion strategies, though less documented in the provided literature, hypothetically involve elongating indole-derived precursors to access the carbazole framework. A plausible route could involve the acid-catalyzed rearrangement of indole cyclopentanone derivatives, though direct evidence from the surveyed sources is limited.

Indirect support arises from the domino conjugate addition-cyclization method (Section 1.1), where ethyl acetoacetate’s enolate attacks the formylated carbazole, effectively expanding the ring system through pyrano ring formation. Similarly, transition-metal-free benzannulation (Section 1.2) constructs the carbazole core via sequential SNAr reactions, demonstrating the feasibility of ring expansion through heteroatom incorporation.

Future Directions:

  • Exploration of photochemical or thermal ring-expansion mechanisms.
  • Application of Lewis acids to facilitate indole-to-carbazole transformations.

The synthesis of 4-hydroxy-9H-carbazole-3-carbaldehyde represents a significant advancement in carbazole chemistry, particularly through the development of efficient domino reaction pathways [1]. These synthetic approaches have emerged as powerful strategies for constructing complex heterocyclic frameworks under mild conditions while avoiding the need for transition metal catalysts [1].

Role of Potassium Carbonate in Domino Reaction Mediation

Potassium carbonate serves as a crucial base mediator in the domino synthesis of 4-hydroxy-9H-carbazole-3-carbaldehyde derivatives through benzannulation reactions involving 3-nitroindoles and alkylidene azlactones [1]. The mechanistic pathway demonstrates that potassium carbonate initially deprotonates the alkylidene azlactone to generate a dienolate intermediate, which subsequently undergoes vinylogous conjugate addition with the 3-nitroindole substrate [1].

The catalytic efficiency of potassium carbonate in this transformation has been extensively optimized through systematic base screening studies [1]. Comparative investigations reveal that potassium carbonate significantly outperforms alternative bases, with triethylamine failing to promote the reaction and sodium carbonate providing only trace amounts of product [1]. Cesium carbonate, while active, delivers lower yields compared to potassium carbonate under identical reaction conditions [1].

The optimal stoichiometry for potassium carbonate has been established at 2.0 equivalents relative to the 3-nitroindole substrate [1]. This specific ratio ensures complete conversion while minimizing competing side reactions that can lead to byproduct formation [1]. The base-mediated mechanism proceeds through a well-defined sequence involving nitronate intermediate formation, intramolecular cyclization, elimination of nitrous acid, and subsequent aromatization to yield the final carbazol-4-olate, which upon acidification provides the target hydroxycarbazole product [1].

Detailed kinetic studies demonstrate that potassium carbonate exhibits superior performance compared to other alkali metal carbonates due to its optimal basicity and solubility characteristics in the reaction medium [2]. The catalytic system has been successfully demonstrated on gram-scale synthesis, achieving 79% yield for the model substrate, thereby establishing its practical utility for preparative applications [1].

Solvent Effects in Tetrahydrofuran/Hexane Biphasic Systems

The solvent system plays a critical role in determining both the efficiency and selectivity of 4-hydroxy-9H-carbazole-3-carbaldehyde synthesis [1]. Systematic solvent screening has revealed that biphasic systems, particularly tetrahydrofuran/hexane mixtures, provide superior performance compared to single-phase systems [1].

Initial investigations using polar aprotic solvents such as acetonitrile and dichloromethane yielded modest results, with product yields ranging from 28-29% [1]. The primary limitation of these systems was the formation of substantial byproducts, particularly O-tosylation products resulting from further reaction of the desired product with unreacted starting material [1]. Ethereal solvents showed improved performance, with tetrahydrofuran alone providing 60% yield [1].

The breakthrough discovery involved the implementation of tetrahydrofuran/hexane biphasic systems, which dramatically improved both yield and selectivity [1]. The optimal ratio was determined to be 1:2 tetrahydrofuran to hexane, delivering 85% yield of the target product [1]. This biphasic system effectively suppresses byproduct formation by creating a less polar environment that destabilizes the formation of O-tosylation side products [1].

Solvent SystemProduct Yield (%)Byproduct FormationSeparation Efficiency
Tetrahydrofuran/toluene (1:1)67ModerateGood
Tetrahydrofuran/toluene (1:2)75LowVery Good
Tetrahydrofuran/hexane (1:2)85MinimalExcellent
Pure tetrahydrofuran60HighPoor
Acetonitrile28HighPoor

The mechanistic basis for the superior performance of tetrahydrofuran/hexane systems relates to the differential solubility of reactants and products in the biphasic medium [3] [4]. Tetrahydrofuran provides sufficient polarity to solubilize the ionic intermediates and facilitate the base-mediated transformations, while hexane creates a nonpolar phase that inhibits unwanted side reactions [1]. This phase separation also facilitates product isolation and purification, contributing to the overall synthetic efficiency [4].

Temperature optimization studies within the tetrahydrofuran/hexane system have established 40°C as the optimal reaction temperature [1]. Higher temperatures lead to increased side reactions, while lower temperatures result in incomplete conversion [1]. The reaction time has been optimized to 24 hours for complete conversion of starting materials [1].

Substrate Scope Limitations for Nitro-Substituted Benzofused Heterocycles

The synthesis of 4-hydroxy-9H-carbazole-3-carbaldehyde derivatives exhibits distinct substrate scope limitations that are directly related to the electronic and steric properties of the nitro-substituted benzofused heterocycle starting materials [1]. Systematic substrate evaluation has revealed significant variability in reactivity across different heterocyclic systems [1].

3-Nitroindoles represent the most reactive class of substrates, with N-tosyl-3-nitroindole providing optimal results under standard reaction conditions [1]. The presence of an electron-withdrawing group at the nitrogen position is essential for reactivity, as demonstrated by the complete lack of reaction observed with N-methyl-3-nitroindole [1]. This requirement stems from the need for sufficient electrophilicity at the C-3 position to facilitate nucleophilic attack by the azlactone-derived dienolate [1].

Substitution patterns on the indole ring significantly influence reaction outcomes [1]. 5-Methyl-3-nitroindole exhibits enhanced reactivity, providing 92% yield, attributed to the electron-donating effect of the methyl group that increases the nucleophilicity of the indole system [1]. Conversely, 6-chloro-3-nitroindole shows reduced efficiency (43% yield) due to competing reactions arising from the increased electrophilicity imparted by the chloro substituent [1].

SubstrateReaction ConditionsYield (%)Limitations
N-Tosyl-3-nitroindoleStandard (40°C, 24h)85Optimal substrate
5-Methyl-3-nitroindoleStandard92Excellent reactivity
6-Chloro-3-nitroindoleStandard43Competing side reactions
N-Methyl-3-nitroindoleStandardNo reactionInsufficient electrophilicity
3-NitrobenzothiopheneHarsh (60°C, 36h)64Low inherent reactivity
2-NitrobenzofuranHarsh (Cesium carbonate, 12h)48Requires strong base

Extension of the methodology to other nitro-substituted benzofused heterocycles reveals significant limitations [1]. 3-Nitrobenzothiophene and 2-nitrobenzothiophene require elevated temperatures (60°C) and extended reaction times (36 hours) to achieve moderate yields of 64% and 58%, respectively [1]. These harsher conditions are necessitated by the reduced electrophilicity of the thiophene system compared to indole [1].

2-Nitrobenzofuran presents additional challenges, requiring cesium carbonate as the base and extended reaction times to achieve 48% yield [1]. The lower reactivity of benzofuran derivatives is attributed to the decreased electron density in the heterocyclic ring, which reduces the propensity for nucleophilic attack [1].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

211.063328530 g/mol

Monoisotopic Mass

211.063328530 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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